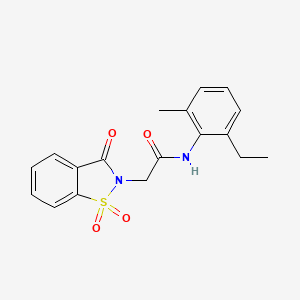![molecular formula C11H14N4S B11577474 4-imino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B11577474.png)
4-imino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-imino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: Starting from appropriate thiophene and pyrimidine precursors, cyclization reactions can be employed to form the benzothieno pyrimidine core.
Amination Reactions: Introduction of the imino and amine groups is achieved through amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-imino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imino group to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
4-imino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which 4-imino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine exerts its effects involves interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular responses.
DNA Interaction: Potential to interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylamino)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one .
- 4-acetylamino-3-ethoxycarbonylmethylthio derivative .
- 3-{2-4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinylethyl}-9 .
Uniqueness
4-imino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N4S |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
4-imino-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine |
InChI |
InChI=1S/C11H14N4S/c1-6-14-11-9(10(12)15(6)13)7-4-2-3-5-8(7)16-11/h12H,2-5,13H2,1H3 |
InChI-Schlüssel |
QBNDSOGYMBFNTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-butyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B11577394.png)
![2-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11577405.png)
![4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11577412.png)
![2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B11577422.png)
![(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11577426.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile](/img/structure/B11577431.png)
![N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577432.png)
![4-Amino-1-(2-methyl-allylsulfanyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11577440.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11577442.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide](/img/structure/B11577450.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577457.png)
![4,4-dimethyl-13-piperidin-1-yl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11577458.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577459.png)

